5-fluoro-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-fluoro-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound containing a pyrrole ring substituted with a fluorine atom at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of a fluorinated precursor with a pyrrole derivative under controlled conditions. For example, a high-pressure autoclave can be used to react a fluorinated compound with acetonitrile and glacial acetic acid in the presence of platinum and carbon catalysts . The reaction is carried out under hydrogen pressure at elevated temperatures, followed by purification steps to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The process may also involve additional purification steps, such as recrystallization and chromatography, to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 5-fluoro-1H-pyrrole-2-carboxylic acid.
Reduction: 5-fluoro-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
similar compounds, such as vonoprazan, act as potassium-competitive acid blockers and are used in the management of gastrointestinal ulcers and esophageal reflux. The molecular targets and pathways involved in the action of 5-fluoro-1H-pyrrole-2-carbaldehyde may include interactions with enzymes and receptors relevant to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-pyrrole-3-carbaldehyde: Another fluorinated pyrrole derivative with similar chemical properties.
5-chloro-1H-pyrrole-2-carbaldehyde: A chlorinated analog with comparable reactivity.
5-bromo-1H-pyrrole-2-carbaldehyde: A brominated analog used in similar applications.
Uniqueness
5-fluoro-1H-pyrrole-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C5H4FNO |
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Molecular Weight |
113.09 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H4FNO/c6-5-2-1-4(3-8)7-5/h1-3,7H |
InChI Key |
XLVPYILAGRFONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)F)C=O |
Origin of Product |
United States |
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